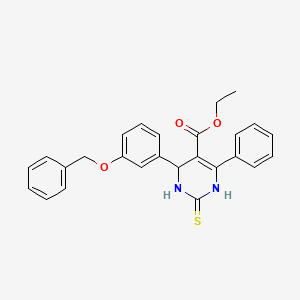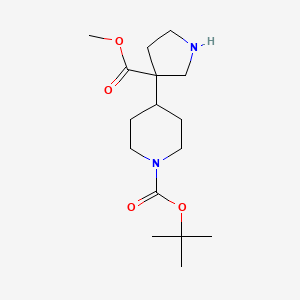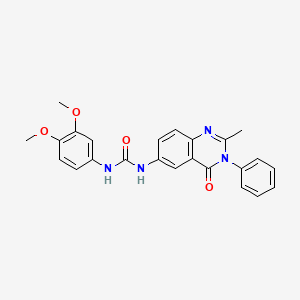
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C24H22N4O4 and its molecular weight is 430.464. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research into quinazoline derivatives has demonstrated their significant potential in antimicrobial applications. Specifically, derivatives similar in structure to 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea have been synthesized and evaluated for their antimicrobial properties, showing good activity compared with standard drugs. Such studies highlight the potential of quinazoline compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).
DNA-binding Properties
Quinazoline derivatives have been examined for their ability to bind to DNA, a property that is crucial for the development of chemotherapeutic agents. N-alkylanilinoquinazoline derivatives have shown significant DNA interaction, confirming the potential of quinazoline nucleus as an efficient pharmacophore for binding to DNA through an intercalative binding process. This research points to the utility of quinazoline derivatives in cancer treatment strategies (Garofalo et al., 2010).
Corrosion Inhibition
Quinazoline compounds have been explored for their effectiveness as corrosion inhibitors, a critical area in industrial applications. The study on 1,3,5-triazinyl urea derivatives, which share a similar structural framework with 1-(3,4-Dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)urea, demonstrated their efficiency in inhibiting mild steel corrosion in acidic solutions. This suggests their potential use in protecting industrial materials from corrosive damage (Mistry et al., 2011).
Gel Formation and Supramolecular Structures
The ability of quinazoline derivatives to form supramolecular structures and gels has been investigated, with specific compounds showing the capability to gelate mixed solvents when combined with silver ions. This property is of interest for the development of novel materials and in the field of supramolecular chemistry (Braga et al., 2013).
Inhibition of PDGF Receptor Phosphorylation
Quinazoline derivatives have shown promise as inhibitors of PDGF receptor phosphorylation, an essential target in the treatment of various cancers and proliferative diseases. Specific derivatives demonstrated potent inhibitory activity, highlighting the therapeutic potential of quinazoline compounds in treating diseases characterized by abnormal cell growth and proliferation (Matsuno et al., 2002).
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-15-25-20-11-9-16(13-19(20)23(29)28(15)18-7-5-4-6-8-18)26-24(30)27-17-10-12-21(31-2)22(14-17)32-3/h4-14H,1-3H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZGYGOWHPDDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2761583.png)
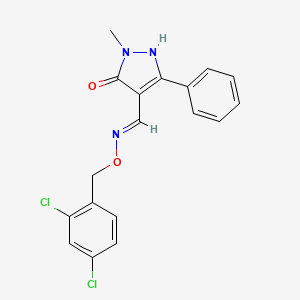
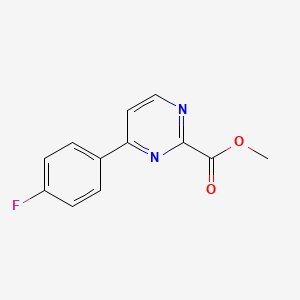
![Tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B2761588.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2761591.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2761592.png)
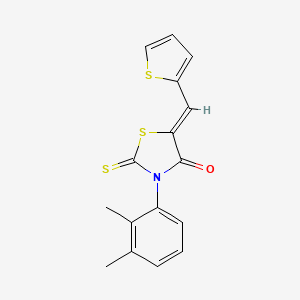
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)
